

# The Rising Star of Organic Electronics: Applications of Naphthalene Diimide Derivatives

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## Compound of Interest

Compound Name: *Dimethyl 2,3-naphthalenedicarboxylate*

Cat. No.: *B078348*

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## Introduction

**Dimethyl 2,3-naphthalenedicarboxylate** and its isomers serve as fundamental building blocks for a class of high-performance organic materials known as naphthalene diimides (NDIs). These NDI derivatives have garnered significant attention within the organic electronics community due to their excellent electron-accepting properties, high thermal and oxidative stability, and tunable electronic characteristics.<sup>[1]</sup> Their rigid, planar aromatic core facilitates strong  $\pi$ - $\pi$  stacking, which is crucial for efficient charge transport.<sup>[1]</sup> This application note provides a comprehensive overview of the use of NDI derivatives in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs), complete with experimental protocols and performance data.

## Naphthalene Diimides in Organic Field-Effect Transistors (OFETs)

NDI derivatives are widely employed as n-channel semiconductors in OFETs, where they exhibit impressive electron mobilities.<sup>[2][3]</sup> The performance of these devices is highly dependent on the molecular structure of the NDI derivative, particularly the nature of the substituent groups at the imide nitrogen atoms, as well as the processing conditions of the semiconductor film.<sup>[1]</sup>

## Quantitative Data for NDI-Based OFETs

Compound	Substitution	Mobility ( $\mu\text{e}$ ) in $\text{cm}^2/\text{Vs}$	On/Off Ratio	Deposition Method	Reference
S4	Single Fullerene (C60)	$1.20 \times 10^{-4}$ to $3.58 \times 10^{-4}$	$10^2$ to $10^3$	Solution Processing	<a href="#">[2]</a> <a href="#">[3]</a>
S5	Dual Fullerene (C60)	$8.33 \times 10^{-5}$ to $2.03 \times 10^{-4}$	$10^2$ to $10^3$	Solution Processing	<a href="#">[2]</a> <a href="#">[3]</a>
Core-Expanded NDI	2-(1,3-dithiol-2-ylidene)malonitrile	up to 1.2	-	-	<a href="#">[2]</a>
Core-Chlorinated NDI	-	up to 8.6	-	-	<a href="#">[2]</a>
N,N'-dicyclohexyl-2,6-naphthalene NDI	Dicyclohexyl	up to 6	-	-	<a href="#">[1]</a>
NDI-based Polymer	-	$\sim 0.45\text{--}0.85$	-	Printable	<a href="#">[2]</a>
Perfluorophenyl substituted NDI	Perfluorophenyl	0.87 (vacuum), 0.31 (air)	$10^7$	-	<a href="#">[4]</a>
NDI with n- $\text{CH}_2\text{CH}_2\text{C}_8\text{F}_{17}$	n- $\text{CH}_2\text{CH}_2\text{C}_8\text{F}_{17}$	0.57 (air)	-	-	<a href="#">[4]</a>

## Experimental Protocol: Fabrication of a Solution-Processed NDI-Based OFET

This protocol describes a general procedure for fabricating a bottom-gate, top-contact OFET using a solution-processable NDI derivative.

### 1. Substrate Preparation:

- Begin with a heavily doped silicon wafer with a thermally grown silicon dioxide ( $\text{SiO}_2$ ) layer (typically 300 nm) acting as the gate dielectric.
- Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrate with a stream of nitrogen gas.
- Optionally, treat the  $\text{SiO}_2$  surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the semiconductor film quality.

### 2. Semiconductor Deposition:

- Prepare a solution of the NDI derivative in a suitable organic solvent (e.g., chloroform, toluene, or dichlorobenzene) at a concentration of 5-10 mg/mL.
- Deposit the NDI solution onto the substrate using spin-coating. A typical spin-coating program would be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.
- Anneal the film at a temperature optimized for the specific NDI derivative (e.g., 100-150 °C) on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve crystallinity.

### 3. Electrode Deposition:

- Define the source and drain electrodes by thermal evaporation of gold (Au) or other suitable metals through a shadow mask.
- The channel length and width are defined by the dimensions of the shadow mask, typically in the range of 20-100  $\mu\text{m}$  and 1-2 mm, respectively.

### 4. Device Characterization:

- Perform the electrical characterization of the OFET in a probe station under a controlled atmosphere (e.g., vacuum or nitrogen).
- Measure the output and transfer characteristics using a semiconductor parameter analyzer.

- Calculate the electron mobility, on/off ratio, and threshold voltage from the transfer characteristics in the saturation regime.

## Naphthalene Diimides in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, NDI derivatives can function as electron transport materials (ETMs) or as hosts for emissive dopants. Their high electron mobility facilitates efficient electron injection and transport to the emissive layer, leading to improved device performance. More recently, NDI derivatives have been incorporated into thermally activated delayed fluorescence (TADF) emitters.

### Quantitative Data for NDI-Based OLEDs

Compound/ Device Structure	Role of NDI	Max. External Quantum Efficiency (EQE)	Color	Luminance (cd/m <sup>2</sup> )	Reference
NMI-Ind-PTZ	TADF Emitter	23.6%	Red	38,000	[5][6]
NMI-Ind- TBCBz, NMI- Ind-DMAc, NMI-Ind-PXZ	TADF Emitters	-	Yellow to Red	-	[7]
AI-Cz	TADF Emitter	23.2%	Yellow	-	[7]
DMAc-BPI	TADF Emitter	24.7%	Green	-	[7]

## Experimental Protocol: Fabrication of a Multilayer OLED

This protocol outlines the fabrication of a simple multilayer OLED using an NDI derivative as the electron transport layer.

### 1. Substrate Preparation:

- Start with a pre-patterned indium tin oxide (ITO) coated glass substrate.

- Clean the substrate using the same procedure as for OFET fabrication.
- Treat the ITO surface with an oxygen plasma or UV-ozone to increase its work function and improve hole injection.

## 2. Organic Layer Deposition:

- Transfer the cleaned substrate into a high-vacuum thermal evaporation system (base pressure  $< 10^{-6}$  Torr).
- Sequentially deposit the following layers:
- Hole Injection Layer (HIL): e.g., 20 nm of N,N'-Di-[(1-naphthalenyl)-N,N'-diphenyl]-1,1'-biphenyl)-4,4'-diamine (NPD).
- Hole Transport Layer (HTL): e.g., 30 nm of NPD.
- Emissive Layer (EML): e.g., 20 nm of a host material doped with a fluorescent or phosphorescent emitter.
- Electron Transport Layer (ETL): e.g., 30 nm of the NDI derivative.
- Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).

## 3. Cathode Deposition:

- Without breaking the vacuum, deposit a metal cathode, such as 100 nm of aluminum (Al), through a shadow mask to define the active area of the device.

## 4. Encapsulation and Characterization:

- Encapsulate the device using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
- Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency of the device.

# Naphthalene Diimides in Organic Solar Cells (OSCs)

NDI derivatives are utilized as non-fullerene acceptors (NFAs) in organic solar cells due to their strong electron-accepting nature and broad absorption spectra. They can also be incorporated into cathode interlayers to improve electron extraction.<sup>[8][9]</sup>

## Quantitative Data for NDI-Based OSCs

NDI Derivative	Role	Power Conversion Efficiency (PCE)	Donor Material	Reference
Star-shaped NDI with sulfur linkage	Acceptor	2.8%	PBDTTT-EFT (PTB7-Th)	[10]
NDI-OH	Cathode Interlayer	-	Fullerene and non-fullerene based	[8]
NDI-NI	Cathode Interlayer	up to 16.9%	Fullerene, non-fullerene, and ternary blends	[9]

## Experimental Protocol: Fabrication of a Bulk-Heterojunction OSC

This protocol describes the fabrication of an inverted bulk-heterojunction solar cell using an NDI-based non-fullerene acceptor.

### 1. Substrate and Electrode Preparation:

- Clean a pre-patterned ITO-coated glass substrate as previously described.
- Deposit an electron transport layer, such as zinc oxide (ZnO) nanoparticles, via spin-coating and anneal.

### 2. Active Layer Deposition:

- Prepare a blend solution of a polymer donor (e.g., PTB7-Th) and the NDI-based acceptor in a suitable solvent (e.g., chlorobenzene with a solvent additive like 1,8-diiodooctane).
- Spin-coat the active layer blend onto the ZnO layer in a nitrogen-filled glovebox.
- Anneal the film to optimize the morphology of the bulk-heterojunction.

### 3. Hole Transport Layer Deposition:

- Spin-coat a hole transport layer, such as molybdenum oxide ( $\text{MoO}_3$ ) or PEDOT:PSS, on top of the active layer.

#### 4. Top Electrode Deposition:

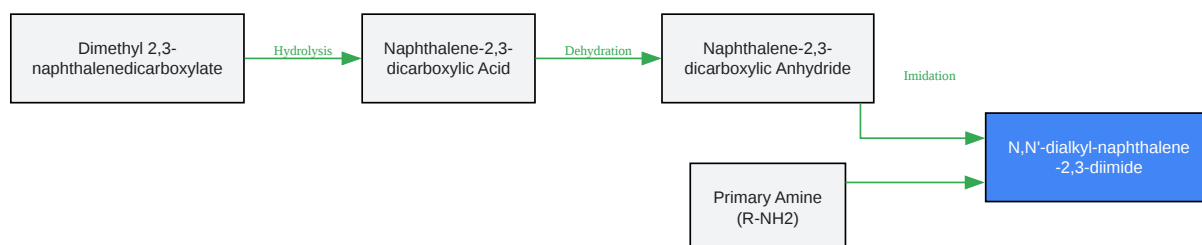
- Deposit a top electrode of a high work function metal, such as silver (Ag) or gold (Au), by thermal evaporation through a shadow mask.

#### 5. Device Characterization:

- Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination ( $100 \text{ mW/cm}^2$ ).
- Determine the key photovoltaic parameters: open-circuit voltage ( $V_{oc}$ ), short-circuit current density ( $J_{sc}$ ), fill factor (FF), and power conversion efficiency (PCE).

## Visualizing the Workflow and Device Structures

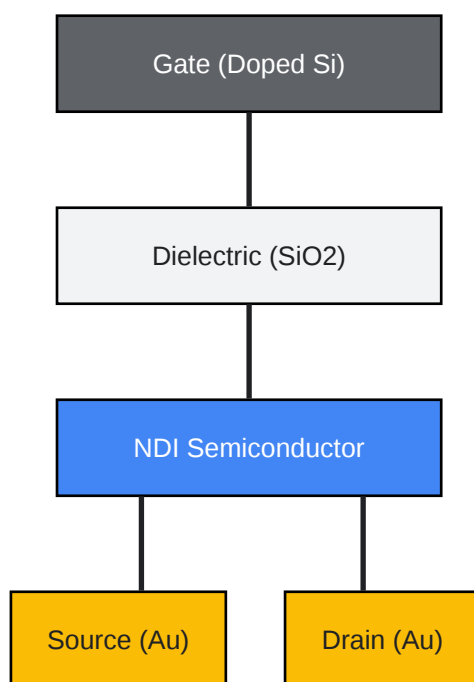
### Synthesis of NDI Derivatives



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Caption: General synthesis scheme for NDI derivatives.

## OFET Device Architecture

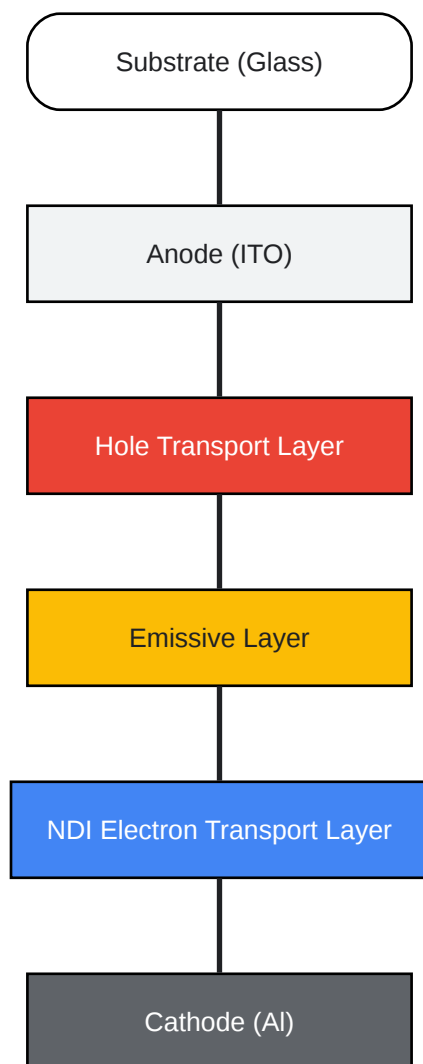


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Caption: Bottom-gate, top-contact OFET structure.

## OLED Device Architecture





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Caption: Multilayer OLED device structure.

## Conclusion

Derivatives of dimethyl naphthalenedicarboxylates, particularly naphthalene diimides, are versatile and high-performing materials that are integral to the advancement of organic electronics. Their tunable electronic properties, robustness, and processability make them ideal candidates for a wide range of applications, from transistors and displays to solar energy conversion. The protocols and data presented herein provide a valuable resource for researchers and scientists working to develop the next generation of organic electronic devices. Further research into novel NDI structures and device engineering will undoubtedly continue to push the boundaries of what is possible in this exciting field.

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